![molecular formula C12H24N2O2S B2740193 Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate CAS No. 1214138-23-4](/img/structure/B2740193.png)
Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
"Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate" and related compounds have been extensively studied for their reactivity and utility in synthesizing complex organic molecules. For instance, methyl 2H-azirine-3-carboxylates, possessing similarities in structure and reactivity, have been employed as dienophiles in cycloaddition reactions. These reactions are selective and approach from the less hindered face of azirines, demonstrating their utility in constructing complex molecular architectures (Bhullar, Gilchrist, & Maddocks, 1997).
Chiral Intermediates in Drug Synthesis
The synthesis of chiral intermediates for pharmaceutical applications is another area of interest. For example, methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, was synthesized from L-aspartic acid. This process involved selective methylation, Boc-protection, acylation, reduction, and oxidation steps, highlighting the compound's role in synthesizing biologically active molecules (Zhang Xingxian, 2012).
Advanced Materials and Catalysis
The research extends into materials science and catalysis, where derivatives of "Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate" have been explored for their potential in creating new materials and catalytic processes. For instance, nickel(II) and copper(II) complexes with derivatives of Schiff base ligands demonstrated positional isomerism, a phenomenon crucial for understanding ligand behavior in coordination chemistry and potential applications in catalysis and materials science (Chattopadhyay et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 . Please refer to the MSDS for more detailed safety information .
properties
IUPAC Name |
methyl 2-(tert-butylcarbamothioylamino)-3,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-11(2,3)8(9(15)16-7)13-10(17)14-12(4,5)6/h8H,1-7H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXONTFWMFCXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=S)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate |
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